![molecular formula C6H10N4O B2471469 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 934172-72-2](/img/structure/B2471469.png)
2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
“2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound that has been studied for its potential use as an androgen receptor antagonist . It is part of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives .
Synthesis Analysis
The compound is synthesized from ethylchloroacetate and 1H-pyrazole. The resulting compound is then refluxed with hydrazine hydrate to get 2-(1H-pyrazol-1-yl)acetohydrazide .Molecular Structure Analysis
The molecular structure of “2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide” is characterized by the presence of a pyrazole ring, a methyl group, and an acetohydrazide group .Physical And Chemical Properties Analysis
The compound is a light yellow solid with a melting point of 93–96°C . Its molecular weight is 154.17 .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, can be transmitted through sandfly bites. Researchers have evaluated the antileishmanial activity of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide derivatives. Notably, compound 13 displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies supported its efficacy against Leishmania parasites.
Antimalarial Potential
Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives, including 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide , show promise. Compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei in vivo .
Androgen Receptor (AR) Signaling Inhibition
In prostate cancer therapy, blocking AR signaling is crucial. Researchers designed and synthesized a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives . These compounds were evaluated for their biological activities, particularly their impact on AR signaling in PC-3 cells .
NAMPT Inhibition
Compound 21, derived from 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide , demonstrated effective NAMPT (nicotinamide phosphoribosyltransferase) inhibition. This property is relevant for potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is the Androgen Receptor (AR) . The AR is often activated in prostate cancer cells, and blocking this signaling pathway is a crucial strategy in prostate cancer therapy .
Mode of Action
2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide acts as an AR antagonist . It interacts with the AR, blocking the receptor and preventing it from activating the signaling pathway . This blockage inhibits the proliferation of prostate cancer cells .
Biochemical Pathways
The compound primarily affects the AR signaling pathway . When the AR is blocked, the signaling pathway is disrupted, leading to a decrease in the proliferation of prostate cancer cells . This is particularly important in the treatment of castration-resistant prostate cancer (CRPC), where the AR signaling pathway is often reactivated .
Pharmacokinetics
It’s worth noting that similar compounds have been found to be rapidly metabolized by human liver microsomes .
Result of Action
The result of the action of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is a significant reduction in the proliferation of prostate cancer cells . Some derivatives of this compound have shown higher anti-proliferative activity against LNCaP cells than Bicalutamide .
Safety and Hazards
properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-2-3-8-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHBUFXTSJXHLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide |
Synthesis routes and methods
Procedure details
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